1-tert-Butyl-piperidin-4-one

pKa basicity protonation state

Choose 1-tert-Butyl-piperidin-4-one for CNS drug discovery. Its tert-butyl substituent (A-value ~4.9 kcal/mol) locks the piperidine ring into a single chair conformation, enabling predictable facial selectivity in reductions and other stereospecific transformations—unattainable with smaller N-alkyl analogs. With logP 1.0–1.4 and pKa 8.26, it provides optimal passive permeability and tailored protonation for blood-brain barrier penetration, ideal for CNS-targeted scaffolds. Available at 98% purity with scalable synthesis via optimized transamination, ensuring batch consistency for preclinical development.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 1465-76-5
Cat. No. B073314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-tert-Butyl-piperidin-4-one
CAS1465-76-5
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCC(C)(C)N1CCC(=O)CC1
InChIInChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3
InChIKeyNKPMJJGLSFUOPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-tert-Butyl-piperidin-4-one (CAS 1465-76-5): A Sterically Demanding Heterocyclic Ketone for Medicinal Chemistry Building Blocks


1-tert-Butyl-piperidin-4-one is a substituted heterocyclic ketone featuring a piperidine core N-substituted with a sterically demanding tert-butyl group. The compound possesses a molecular weight of 155.24 g/mol , a predicted pKa of 8.26±0.20 , and a logP value of approximately 1.07–1.39 [1]. It exists as a solid at ambient temperature with reported melting points ranging from 74–79°C to 92–94°C . The ketone functionality at the 4-position provides a versatile handle for further functionalization, making this compound a valuable synthetic intermediate in pharmaceutical research and development [1].

Why N-Substituted Piperidin-4-ones Are Not Interchangeable: The Critical Role of the tert-Butyl Group in 1-tert-Butyl-piperidin-4-one


N-Substituted piperidin-4-ones differ profoundly in their physicochemical and steric properties based on the nature of the nitrogen substituent. Simple alkyl analogs such as 1-methyl- or 1-ethyl-piperidin-4-one exhibit markedly lower lipophilicity and boiling points [1], while N-benzyl substitution introduces a π-rich aromatic moiety that alters basicity and solubility . The tert-butyl group in 1-tert-butyl-piperidin-4-one confers unique steric bulk that can act as a conformational lock and influences the compound's pKa and logP in ways that cannot be replicated by linear or smaller branched alkyl chains. Consequently, substituting this compound with a less sterically hindered or electronically distinct analog in a synthetic sequence or biological assay may lead to divergent reactivity profiles, altered pharmacokinetic properties, and ultimately, different experimental outcomes [2]. The following quantitative evidence substantiates these critical differentiators.

Quantitative Differentiation of 1-tert-Butyl-piperidin-4-one from Closest Analogs: pKa, Lipophilicity, and Conformational Bias


Comparative Basicity (pKa): 1-tert-Butyl-piperidin-4-one vs. N-Benzyl Analog

1-tert-Butyl-piperidin-4-one exhibits a predicted pKa of 8.26±0.20, which is significantly higher than that of 1-benzylpiperidin-4-one (pKa 7.07±0.20) . This difference of approximately 1.2 log units corresponds to a roughly 16-fold higher concentration of the free base form at physiological pH (7.4) for the benzyl analog [1]. The tert-butyl substituted compound remains predominantly protonated at pH 7.4, whereas the benzyl analog is largely deprotonated.

pKa basicity protonation state physiological pH

Lipophilicity (LogP): 1-tert-Butyl-piperidin-4-one vs. N-Methyl and N-Ethyl Analogs

1-tert-Butyl-piperidin-4-one possesses a measured logP of 1.07 (SIELC) or predicted logP of 1.39 [1], which is substantially higher than the logP of 1-methylpiperidin-4-one (0.17) [2] and 1-ethylpiperidin-4-one (0.16–0.61) [3]. This increased lipophilicity, driven by the three methyl groups of the tert-butyl moiety, enhances the compound's partitioning into organic phases and lipid bilayers.

LogP lipophilicity membrane permeability ADME

Steric Bulk and Conformational Influence: 1-tert-Butyl-piperidin-4-one vs. 1-Methyl- and 1-Benzyl-piperidin-4-one

The tert-butyl group in 1-tert-butyl-piperidin-4-one introduces significant steric bulk (A-value ~4.9 kcal/mol for a tert-butyl group on cyclohexane) [1], which is absent in the methyl (A-value ~1.7 kcal/mol) and benzyl (A-value ~1.8 kcal/mol) analogs [2]. This steric demand can enforce a specific chair conformation of the piperidine ring, thereby influencing the stereochemical outcome of subsequent reactions and the presentation of functional groups in three-dimensional space .

steric hindrance conformational locking reaction selectivity molecular recognition

Optimal Application Scenarios for 1-tert-Butyl-piperidin-4-one Based on Quantitative Differentiation


CNS Drug Discovery Programs Requiring Balanced Lipophilicity

The moderate logP of 1-tert-butyl-piperidin-4-one (1.07–1.39) positions it favorably within the optimal CNS multiparameter optimization (MPO) space (logP 1–3) [1]. This lipophilicity profile, combined with its pKa of 8.26 that ensures partial protonation at physiological pH, makes it an attractive building block for designing CNS-penetrant ligands . In contrast, the lower lipophilicity of 1-methyl- and 1-ethyl-piperidin-4-one (logP < 0.6) may limit passive membrane diffusion, while the high logP of 1-benzylpiperidin-4-one (~1.9) risks increased non-specific binding and metabolic instability [2].

Stereoselective Synthesis Leveraging Conformational Locking

The significant steric bulk of the tert-butyl group (A-value ~4.9 kcal/mol) can be exploited to enforce a specific chair conformation of the piperidine ring, thereby directing the stereochemical outcome of subsequent transformations such as reductions, alkylations, or cycloadditions [3]. This conformational control is not achievable with smaller N-substituents like methyl or ethyl. For instance, the reduction of 1-tert-butylpiperidin-4-one may proceed with distinct facial selectivity compared to its N-methyl counterpart, offering a route to enantiomerically enriched or diastereomerically pure piperidine derivatives [4].

Process Chemistry and Large-Scale Synthesis

1-tert-Butyl-piperidin-4-one has been demonstrated to be accessible on kilogram scale via an optimized transamination procedure using tert-butylamine and 1,1-dimethyl-4-oxopiperidinium iodide [5]. This synthetic route provides a reliable entry point for generating the compound in quantities suitable for preclinical and early clinical development. The solid physical form (mp 74–94°C) facilitates purification and handling in a manufacturing setting compared to the liquid nature of 1-methyl- and 1-ethyl-piperidin-4-one .

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